

# Comparative Review of CaMKK2 Inhibitors: A Guide for Researchers

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## Compound of Interest

Compound Name: CaMKK2-IN-1

Cat. No.: B12379376

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An in-depth analysis of **CaMKK2-IN-1** and other key research compounds for targeted cancer and metabolic disease research.

Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) has emerged as a significant therapeutic target in a range of diseases, including various cancers, metabolic disorders, and inflammatory conditions.<sup>[1][2][3]</sup> As a central kinase, it decodes intracellular calcium signals, subsequently activating downstream pathways that regulate crucial cellular processes like energy homeostasis, cell proliferation, and migration.<sup>[4][5]</sup> This has spurred the development of small molecule inhibitors to probe its function and assess its therapeutic potential. This guide provides a comparative overview of the prominent research compound **CaMKK2-IN-1** and other widely used inhibitors, STO-609 and GSK-650394, with a focus on their performance, supporting experimental data, and relevant protocols for the research community.

## Performance Comparison of CaMKK2 Inhibitors

The efficacy and utility of a kinase inhibitor are primarily determined by its potency and selectivity. The following table summarizes the key quantitative data for **CaMKK2-IN-1**, STO-609, and GSK-650394, offering a clear comparison for researchers selecting a compound for their specific experimental needs.

Compound	Target(s)	IC50 (CaMKK2)	Other Notable IC50/Ki Values	Key Characteris tics	Reference(s) )
CaMKK2-IN-1	CaMKK2	7 nM	-	A selective and ligand-efficient inhibitor of CaMKK2.	
STO-609	CaMKK1, CaMKK2	~70-80 nM	CaMKK1: ~200-260 nM; AMPK: ~0.7-2 µM. Also inhibits MNK1, CK2, DYRK2/3, HIPK2, PIM2/3, and ERK8.	The most widely used CaMKK2 inhibitor, but with known off-target effects. Poor aqueous solubility.	
GSK-650394	CaMKK2, SGK1/2	3 nM (pIC50 = 8.5)	SGK1: 62 nM; SGK2: 103 nM.	A potent inhibitor of CaMKK2, also demonstrates significant activity against SGK1 and SGK2.	
SGC-CAMKK2-1	CaMKK2	~70-80 nM	CaMKK1: ~200-260 nM. More selective than STO-609.	A more selective chemical probe for CaMKK2 compared to STO-609.	

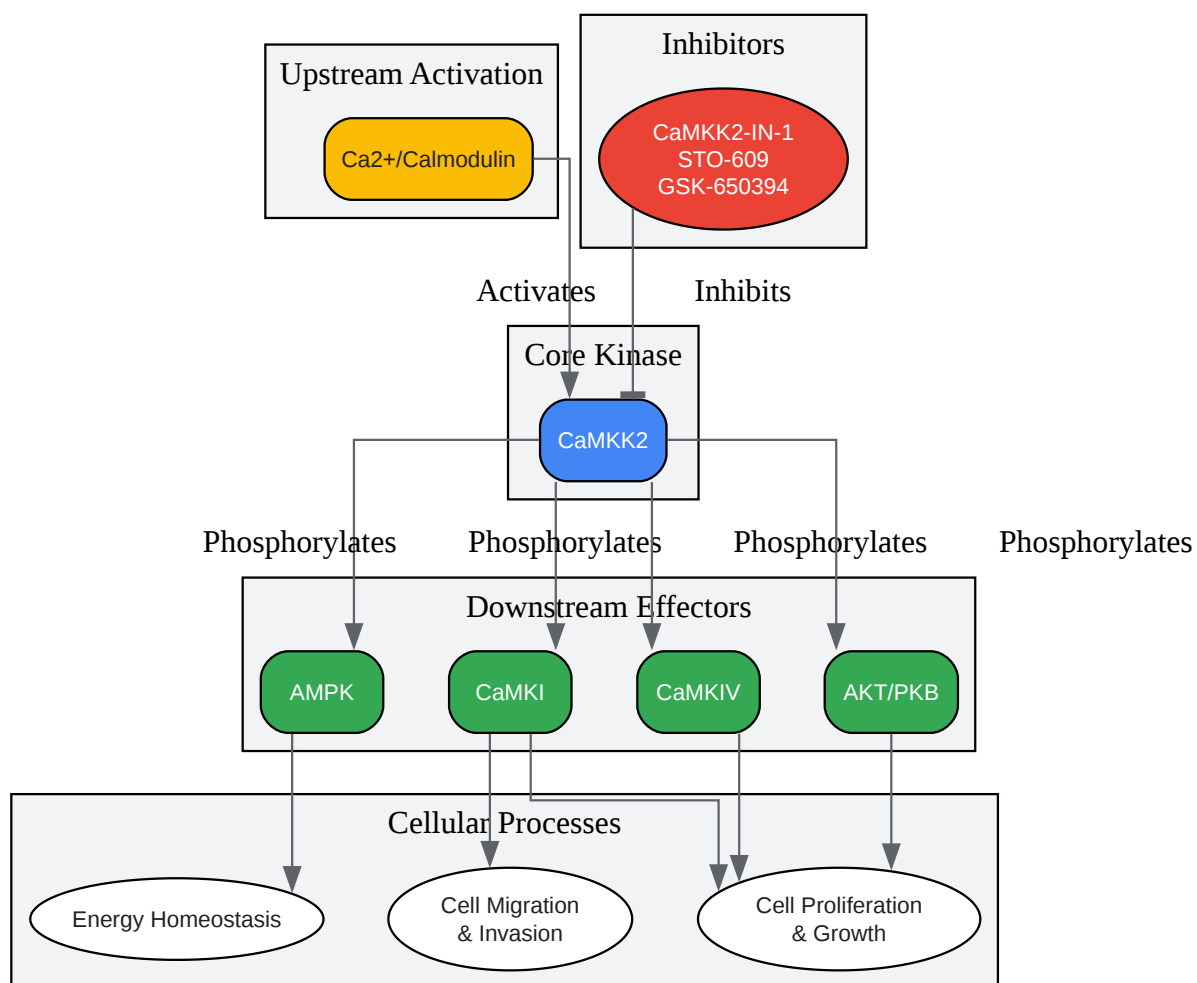
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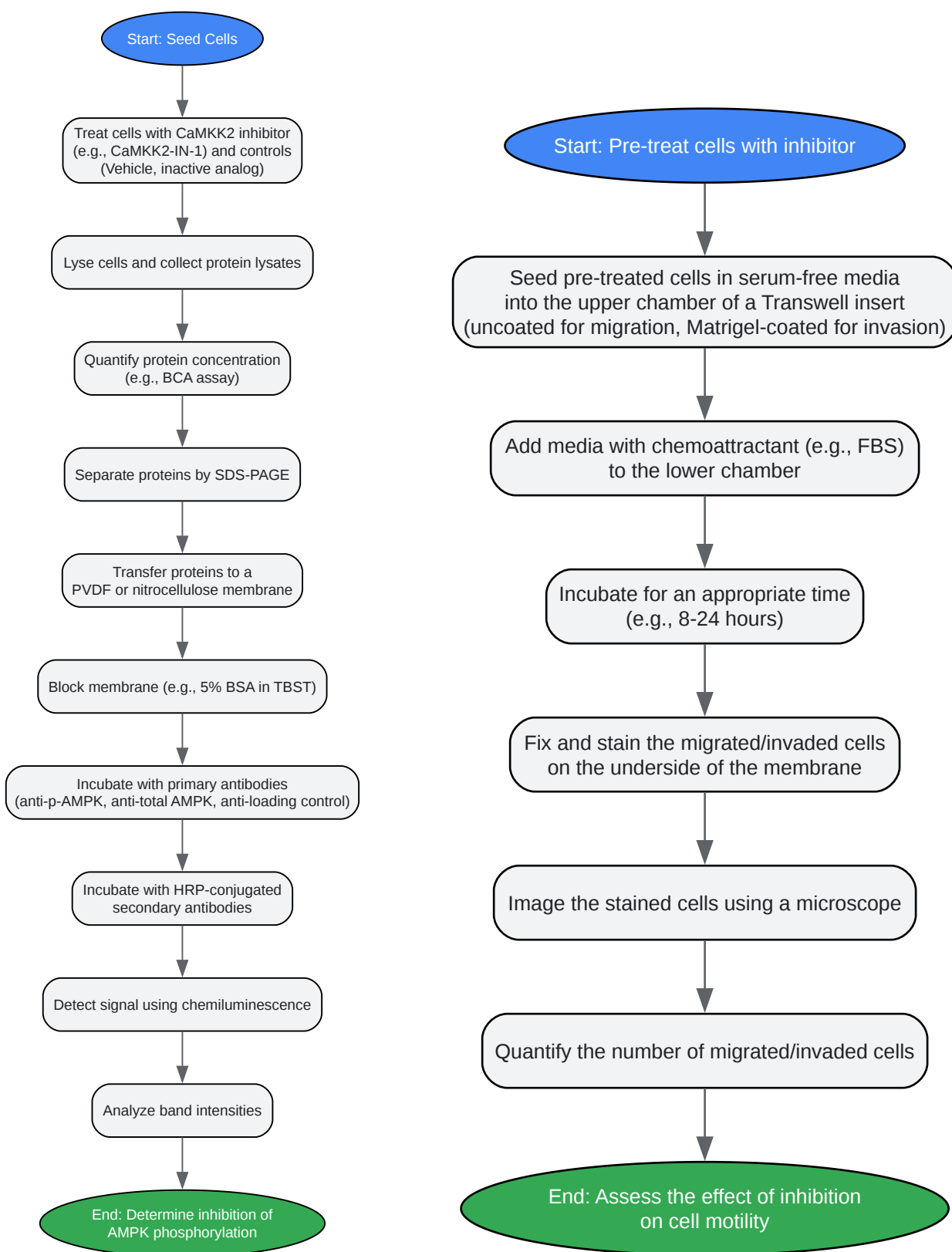
CC-3149	CaMKK1, CaMKK2	4 nM	CaMKK1: 12 nM	A potent and selective ATP- competitive inhibitor with good oral bioavailability.
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## Signaling Pathways and Inhibitor Action

CaMKK2 is a crucial upstream kinase that, upon activation by calcium/calmodulin, phosphorylates and activates several key downstream targets, including AMP-activated protein kinase (AMPK), CaM-dependent protein kinase I (CaMKI), and CaM-dependent protein kinase IV (CaMKIV). These downstream effectors, in turn, regulate a multitude of cellular functions. The inhibitors discussed in this guide primarily act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of its substrates.





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